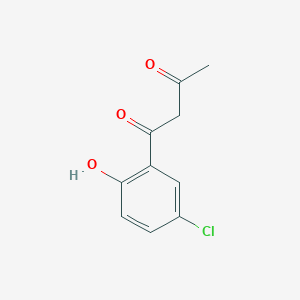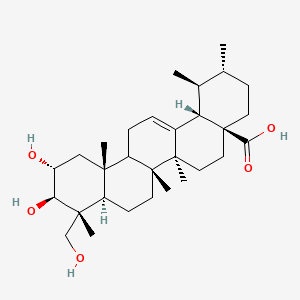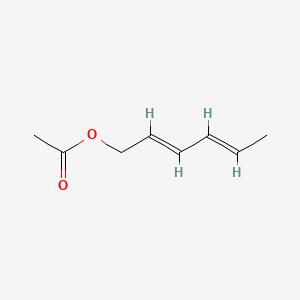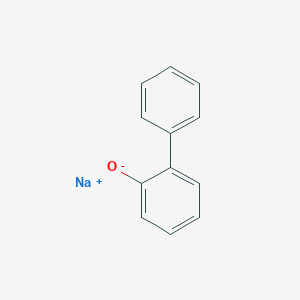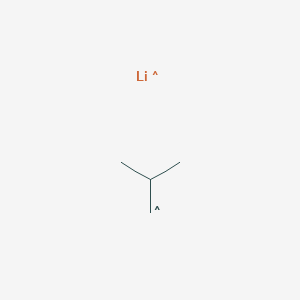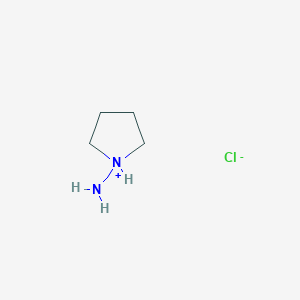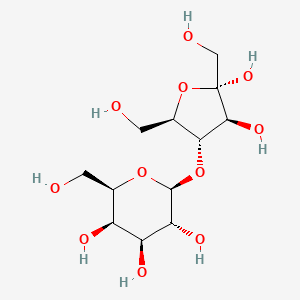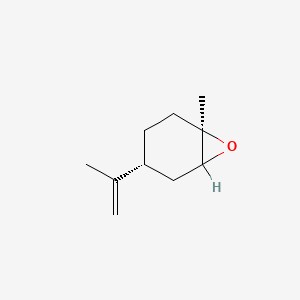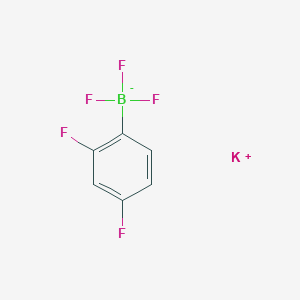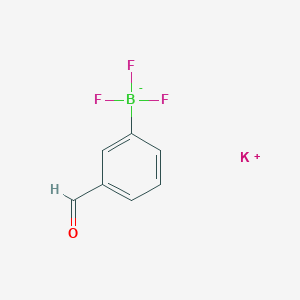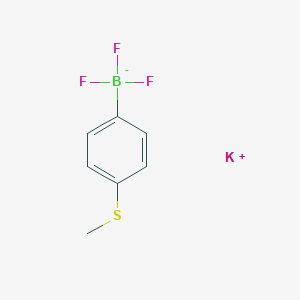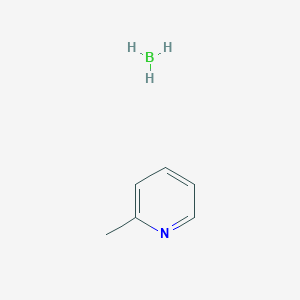
borane;2-methylpyridine
概要
説明
It is a white solid that is slightly soluble in water but highly soluble in organic solvents such as methanol, tetrahydrofuran, and benzene . This compound is known for its strong reducing properties and is used extensively in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Borane;2-methylpyridine can be synthesized by reacting sodium borohydride with 2-methylpyridine in the presence of an acid . The reaction typically proceeds as follows:
NaBH4+C6H7N→C6H7N⋅BH3+NaH
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but is carried out on a larger scale with optimized conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation .
Types of Reactions:
Substitution: It can also participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Reductive Amination: This compound is commonly used in reductive amination reactions, where it reduces imines to amines.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions.
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Amines: From reductive amination reactions.
科学的研究の応用
Borane;2-methylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of borane;2-methylpyridine primarily involves its role as a reducing agent. The borane group donates electrons to the substrate, facilitating the reduction process. This compound targets carbonyl groups in aldehydes and ketones, converting them to alcohols. In reductive amination, it reduces imines to amines by donating electrons to the nitrogen atom .
類似化合物との比較
- Borane-pyridine complex
- Borane-dimethylamine complex
- Sodium cyanoborohydride
Comparison:
- Borane-pyridine complex: Similar reducing properties but borane;2-methylpyridine is less toxic and more stable .
- Borane-dimethylamine complex: Also a strong reducing agent but has different solubility properties and reactivity .
- Sodium cyanoborohydride: A widely used reducing agent but more toxic compared to this compound .
This compound stands out due to its balance of reactivity, stability, and lower toxicity, making it a preferred choice in many synthetic applications .
特性
IUPAC Name |
borane;2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.BH3/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMASBEFBIXMNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B.CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
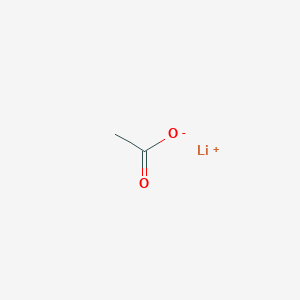
![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)
